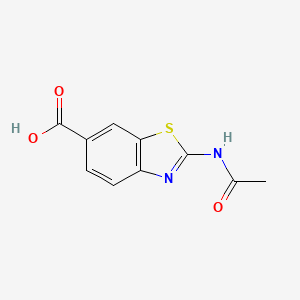

2-Acetylamino-benzothiazole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetylamino-benzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C10H8N2O3S and a molecular weight of 236.25 . Its IUPAC name is 2-(acetylamino)-1,3-benzothiazole-6-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the condensation of 2-Aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride . This reaction yields 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid, which is then aminated with hydrazine hydrate to produce 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H8N2O3S/c1-5(13)11-10-12-7-3-2-6(9(14)15)4-8(7)16-10/h2-4H,1H3,(H,14,15)(H,11,12,13) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (236.25) and its IUPAC name (2-(acetylamino)-1,3-benzothiazole-6-carboxylic acid) .Scientific Research Applications

Synthesis and Biological Activity

A study by Chavan and Pai (2007) explored the synthesis of N-substituted-3-chloro-2-azetidinones from 2-Aminobenzothiazole-6-carboxylic acid, leading to compounds with significant antibacterial activity against various microorganisms such as Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These compounds, however, did not show antifungal activity against the tested species (Chavan & Pai, 2007).

Antimicrobial Screening

Another study by the same authors reported the synthesis of 5-arylidene-2-imino-4-thiazolidinones from 2-aminobenzothiazole-6-carboxylic acid, displaying slight to moderate antimicrobial activity against selected microorganisms (Chavan & Pai, 2007).

Microbial Studies of Pyridine Derivatives

Patel and Agravat (2007) focused on the synthesis and microbial studies of new pyridine derivatives using 2-Amino substituted benzothiazole, achieving compounds with antibacterial and antifungal activities (Patel & Agravat, 2007).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effects against steel in a 1 M HCl solution. The study found these inhibitors offered higher efficiency and stability compared to previously reported compounds, suggesting potential applications in corrosion protection (Hu et al., 2016).

Antitumor Properties

Kashiyama et al. (1999) investigated the role of metabolic oxidation in the antitumor activity of 2-(4-Aminophenyl)benzothiazoles. Their research highlighted the selective growth inhibitory properties of these compounds against various cancer cell lines, emphasizing the importance of metabolism in their mode of action (Kashiyama et al., 1999).

Safety and Hazards

Properties

IUPAC Name |

2-acetamido-1,3-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-5(13)11-10-12-7-3-2-6(9(14)15)4-8(7)16-10/h2-4H,1H3,(H,14,15)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXINLOXBYICBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one](/img/structure/B2654257.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}propanamide](/img/structure/B2654261.png)

![N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2654265.png)

![(1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2654266.png)

![2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide](/img/structure/B2654272.png)